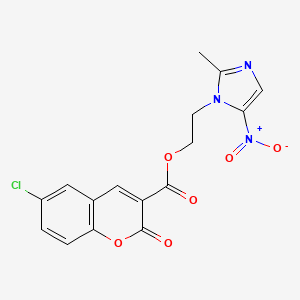

2-(2-Methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

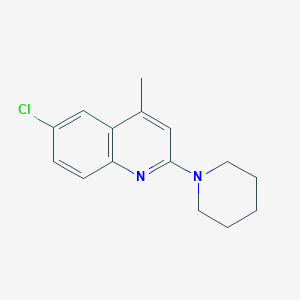

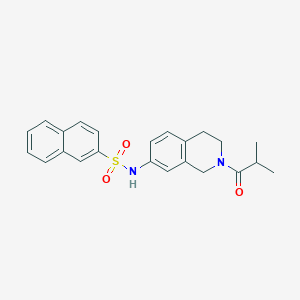

The compound contains a 2-methyl-5-nitroimidazole moiety . This is a common structure in many biologically active compounds, including certain antibiotics like metronidazole . The compound also contains a 6-chloro-2-oxochromene-3-carboxylate moiety, but there’s less information available about this part of the molecule.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2-methyl-5-nitroimidazole ring, which is a five-membered ring with two nitrogen atoms, and a 6-chloro-2-oxochromene-3-carboxylate moiety, which is a fused six-membered and five-membered ring system with oxygen and chlorine atoms .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Oxidation Reactions: Ethylenebis(N-methylimidazolium) chlorochromate has been used as a selective and mild reagent for the oxidation of alcohols, hydroquinones, and trimethylsilyl ethers, showcasing the potential utility of related compounds in synthetic chemistry (Hosseinzadeh et al., 2008).

- Reactivity with Nitronate Anions: Research on the reactivity of methyl-1 chloromethyl-2 nitro-5 imidazole with tertiary nitronate anions leads to high yields of previously unknown 1-methyl-5-nitro-imidazoles, indicating the versatility of such compounds in organic synthesis (Crozet et al., 1985).

Biological Activities

- Inhibition of β-Glucuronidase: A study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives reveals their potent β-glucuronidase inhibitory activity, suggesting their potential application in medical research for treating diseases related to glucuronidase activity (Salar et al., 2017).

Material Science and Coordination Chemistry

- Nickel(II) and Hg(II) N-heterocyclic Carbene Complexes: The synthesis and structural characterization of benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown their efficiency as catalysts for Friedel–Crafts alkylations, highlighting the broad applicability of these complexes in catalysis and materials science (Huang et al., 2011).

Mécanisme D'action

Imidazole derivatives

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propriétés

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O6/c1-9-18-8-14(20(23)24)19(9)4-5-25-15(21)12-7-10-6-11(17)2-3-13(10)26-16(12)22/h2-3,6-8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJQTGHIILAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)

![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)

![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)